molecular formula C15H14BrNO2 B6416246 Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate CAS No. 23258-01-7

Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate

Cat. No.: B6416246
CAS No.: 23258-01-7
M. Wt: 320.18 g/mol
InChI Key: CWQCMNLDCZKIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a bromophenyl group attached to the pyridine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 2-methylpyridine, and ethyl cyanoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 2-methylpyridine in the presence of a catalyst, such as piperidine, to form the desired pyridine carboxylate.

    Esterification: The final step involves esterification of the carboxylate group with ethanol to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Conversion to carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to target proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Uniqueness: Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the bromophenyl and pyridine carboxylate moieties allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQCMNLDCZKIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693655
Record name Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23258-01-7
Record name Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.